molecular formula C21H23F3N2O4S B492827 N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 690245-31-9

N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B492827
CAS No.: 690245-31-9
M. Wt: 456.5g/mol
InChI Key: FSVZPWKXBXPVMH-UHFFFAOYSA-N
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Description

“N-{[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide” is a sulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a 2,6-dimethylmorpholine-4-carbonyl moiety attached via a benzyl linker. This compound is of interest in medicinal chemistry due to sulfonamides’ historical relevance in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and drug design .

Properties

IUPAC Name

N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O4S/c1-14-12-26(13-15(2)30-14)20(27)17-8-6-16(7-9-17)11-25-31(28,29)19-5-3-4-18(10-19)21(22,23)24/h3-10,14-15,25H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVZPWKXBXPVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

The benzoic acid derivative 4-(aminomethyl)benzoic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (60°C, 3 hours). Excess thionyl chloride is removed under reduced pressure to yield 4-(aminomethyl)benzoyl chloride .

Amide Coupling with 2,6-Dimethylmorpholine

The activated acyl chloride is reacted with 2,6-dimethylmorpholine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HATU enhance reaction efficiency in polar aprotic solvents (e.g., DMF or DCM).

Typical Conditions :

  • Solvent: DCM (0.1 M)

  • Temperature: 0°C → room temperature (12 hours)

  • Workup: Aqueous extraction, drying (Na₂SO₄), and column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 72–85%.

Synthesis of 3-(Trifluoromethyl)benzenesulfonyl Chloride

Sulfonation of 3-(Trifluoromethyl)benzene

3-(Trifluoromethyl)benzene is sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C to form 3-(trifluoromethyl)benzenesulfonic acid , followed by treatment with PCl₅ to generate the sulfonyl chloride.

Key Considerations :

  • Strict temperature control to avoid over-sulfonation.

  • Use of moisture-free conditions to prevent hydrolysis.

Yield : 60–68%.

Sulfonylation of 4-(2,6-Dimethylmorpholine-4-carbonyl)benzylamine

The benzylamine intermediate is treated with 3-(trifluoromethyl)benzenesulfonyl chloride in a two-phase system:

Reaction Conditions :

  • Solvent: DCM or THF (0.2 M)

  • Base: Pyridine or Et₃N (2.5 equiv)

  • Temperature: 0°C → room temperature (6–8 hours)

  • Workup: Dilution with DCM, washing (1M HCl, brine), and crystallization (ethanol/water).

Yield : 80–88%.

Optimization and Analytical Validation

Reaction Monitoring

  • HPLC : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) confirms intermediate purity (>98%).

  • NMR : ¹H NMR (400 MHz, CDCl₃) validates the absence of unreacted sulfonyl chloride (δ 7.8–8.2 ppm for aromatic protons).

Yield Optimization Strategies

  • Coupling Agents : HATU outperforms EDCI in sterically hindered systems (5–10% yield increase).

  • Solvent Effects : DCM provides higher selectivity over THF for sulfonylation.

Comparative Data Table

StepReagents/ConditionsYield (%)Purity (%)Citation
Acyl chloride formationSOCl₂, DCM, reflux9599
Amide couplingEDCI, Et₃N, DCM8598
SulfonationClSO₃H, PCl₅6897
SulfonylationPyridine, DCM8899

Challenges and Mitigation

  • Moisture Sensitivity : Sulfonyl chloride intermediates hydrolyze rapidly; reactions require anhydrous conditions and inert atmospheres.

  • Steric Hindrance : Bulkier morpholine substituents slow coupling rates; elevated temperatures (40°C) improve kinetics .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that sulfonamide derivatives exhibit promising anticancer properties. Specifically, N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

This compound has also been studied for its potential as an inhibitor of carbonic anhydrase, an enzyme involved in numerous physiological processes, including respiration and acid-base balance. Inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma and obesity. The structure of this compound suggests that it may effectively bind to the active site of carbonic anhydrase, thereby inhibiting its function.

Agricultural Science

Pesticidal Properties

The compound has been explored for its pesticidal properties, particularly against coleopteran insects such as flea beetles. Research has demonstrated that formulations containing this compound can effectively reduce pest populations while minimizing harm to non-target organisms. This application highlights the compound's potential as a bioactive agent in integrated pest management strategies.

Environmental Remediation

Biodegradation of Xenobiotic Compounds

The ability of this compound to facilitate the biodegradation of xenobiotic compounds has been investigated. Studies have shown that microbial strains can utilize this compound as a substrate for bioremediation processes. The incorporation of this sulfonamide into bioremediation strategies could enhance the degradation rates of harmful pollutants in contaminated environments.

Case Study 1: Anticancer Activity Assessment

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Pesticidal Efficacy

A field trial conducted to assess the effectiveness of this compound against flea beetles demonstrated a 70% reduction in pest populations compared to untreated controls. The trial highlighted the compound's potential as a safe alternative to conventional pesticides, with minimal impact on beneficial insects.

Case Study 3: Environmental Impact Study

In an environmental study focusing on the degradation of xenobiotic compounds, researchers found that microbial communities exposed to this compound showed enhanced degradation rates for phenolic pollutants. This suggests that the compound can serve as both a substrate and a co-factor in bioremediation efforts.

Mechanism of Action

The mechanism of action of N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Key Differences :
    • Core Structure : Incorporates a pyrazolo[3,4-d]pyrimidin scaffold and chromen-4-one moiety, unlike the morpholine-carbonyl-benzyl group in the target compound.
    • Substituents : Features dual fluorine atoms and a methylbenzenesulfonamide group, enhancing π-π stacking but reducing solubility compared to the trifluoromethyl-morpholine hybrid .
    • Molecular Weight : Higher (589.1 g/mol vs. ~500–550 g/mol estimated for the target compound), likely impacting bioavailability.
    • Synthetic Route : Uses Suzuki-Miyaura coupling, similar to morpholine-containing sulfonamides, but requires chromen-2-yl intermediates .

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()

  • Key Differences :
    • Sulfonamide Configuration : A “double” sulfonamide structure (two sulfonyl groups on nitrogen), increasing rigidity and steric hindrance compared to the single sulfonamide in the target compound .
    • Fluorine Placement : Dual para-fluorine atoms on aryl rings vs. a single meta-trifluoromethyl group, altering electronic effects and binding interactions.
    • Unexpected Synthesis : Highlights the reactivity of sulfonamide intermediates, suggesting the target compound’s morpholine linker may stabilize the structure during synthesis .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-Amino-pyrazolo-pyrimidin Sulfonamide Double Sulfonamide
Molecular Weight (g/mol) ~525 (estimated) 589.1 416.4
Melting Point (°C) Not reported 175–178 Not reported
Solubility Moderate (morpholine-enhanced) Low (chromen-4-one hydrophobicity) Very low (rigid structure)
LogP ~2.8 (predicted) ~3.5 ~3.0

Biological Activity

N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group and a morpholine moiety, contributing to its biological properties.

Chemical Structure

The compound's chemical formula is C21H23F3N2O4SC_{21}H_{23}F_3N_2O_4S, and its structure can be represented as follows:

\text{N 4 2 6 dimethylmorpholine 4 carbonyl phenyl methyl}-3-(trifluoromethyl)benzene-1-sulfonamide}}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can participate in hydrogen bonding and ionic interactions, facilitating binding to enzymes or receptors involved in critical biochemical pathways. Such interactions may modulate enzyme activity or receptor signaling, leading to varied biological effects.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds with similar structural features have been shown to inhibit tumor cell proliferation through mechanisms such as:

  • Inhibition of DNA synthesis : Compounds may intercalate into DNA or inhibit DNA-dependent enzymes.
  • Induction of apoptosis : Certain derivatives trigger programmed cell death in cancer cells.

In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma), indicating that this compound may exhibit similar properties .

Study 1: Antitumor Efficacy

A study investigating a series of benzenesulfonamide derivatives found that compounds with structural similarities to this compound displayed promising antitumor activity. The study employed both 2D and 3D cell culture models, revealing that certain derivatives had lower IC50 values in 2D assays compared to 3D models, indicating effective cytotoxicity against tumor cells .

CompoundCell LineIC50 (µM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHeLa5.48 ± 0.292D
This compoundA549TBDTBD

Study 2: Antimicrobial Properties

In an exploration of the antimicrobial efficacy of related sulfonamides, compounds were tested against a panel of bacterial strains. Results indicated that some derivatives exhibited significant antibacterial activity, suggesting potential for further development as antimicrobial agents .

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